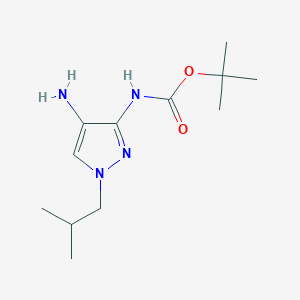
tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate: is a chemical compound with the molecular formula C12H22N4O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Reduction: The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate can involve the amination of a precursor compound followed by reduction.
Carboxylation and Rearrangement: Another method involves the carboxylation of an amine followed by rearrangement.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protecting groups such as tert-butoxycarbonyl (Boc) is common to protect the amine group during synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate can undergo oxidation and reduction reactions.
Substitution Reactions: This compound can also undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are often used in cross-coupling reactions involving tert-butyl carbamate with various aryl halides.
Cesium Carbonate and TBAI: These reagents are used in the synthesis of carbamates through a three-component coupling of amines, carbon dioxide, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of pharmaceutical intermediates. For example, it can be used in the synthesis of anticancer drugs such as Lorlatinib . It is also used in the development of new therapeutic agents .
Industry: In industry, this compound is used as a chemical reagent and as a building block for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceutical intermediates, it acts as a precursor that undergoes various chemical transformations to yield the desired product . The specific molecular targets and pathways involved depend on the application and the specific reactions it undergoes.
Comparison with Similar Compounds
tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate: This compound is similar in structure but differs in the position of the amino group.
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate: This compound is a pharmaceutical intermediate used in the synthesis of anticancer drugs.
Uniqueness: tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is unique due to its specific structure and the presence of both amino and carbamate groups. This makes it a versatile compound with a wide range of applications in various fields .
Properties
Molecular Formula |
C12H22N4O2 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-1-(2-methylpropyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C12H22N4O2/c1-8(2)6-16-7-9(13)10(15-16)14-11(17)18-12(3,4)5/h7-8H,6,13H2,1-5H3,(H,14,15,17) |
InChI Key |
GUTHEDKSTKPHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


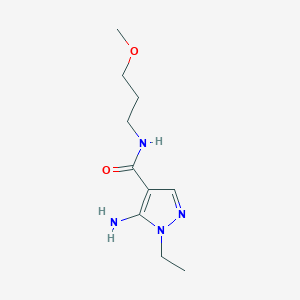
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11737632.png)
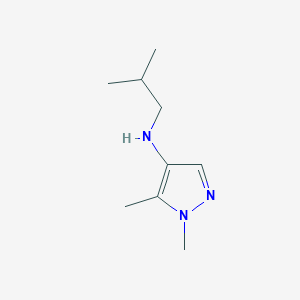
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737637.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737639.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737644.png)
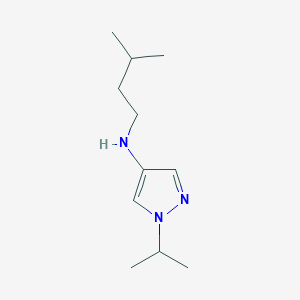
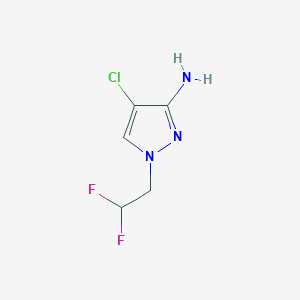
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11737662.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11737669.png)
![4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B11737682.png)
![N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine](/img/structure/B11737697.png)
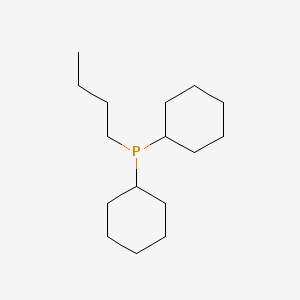
![N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11737722.png)
